Fluorescein-5-carbonyl azide, diacetate
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Overview
Description
Fluorescein-5-carbonyl azide, diacetate is a derivative of fluorescein, a widely used fluorescent dye. This compound is particularly notable for its applications in biochemical research, where it serves as a versatile reagent for labeling and tracking biomolecules. The compound’s structure allows it to be used in various chemical modifications, making it a valuable tool in scientific studies.
Scientific Research Applications
Fluorescein-5-carbonyl azide, diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for labeling and tracking chemical reactions.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize cells and biomolecules.
Medicine: Utilized in diagnostic imaging and as a marker in various assays.
Industry: Applied in the development of fluorescent probes and sensors for environmental and industrial monitoring
Mechanism of Action
Future Directions
Fluorescent probes like Fluorescein-5-carbonyl azide, diacetate have broad applications in biological research, including intermolecular distance determination by resonance energy transfer, pH sensors, DNA sequencing, fluorescent microscopy, and flow cytometry . The future of this compound lies in its potential to enhance the sensitivity of fluorescence detection in bioanalytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorescein-5-carbonyl azide, diacetate involves several key steps:
Rearrangement of Acyl Azide to Isocyanate: The initial step involves the conversion of the acyl azide to an isocyanate.
Reaction with Alcohol: The isocyanate then reacts with an alcohol to form a urethane.
Deprotection: The final step involves the deprotection of the nonfluorescent urethane derivative using hydroxylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Fluorescein-5-carbonyl azide, diacetate undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are less common for this compound due to its stable aromatic structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving its azide group.
Hydrolysis: The diacetate groups can be hydrolyzed to yield the corresponding fluorescein derivative.
Common Reagents and Conditions
Hydroxylamine: Used for deprotection of the urethane derivative.
Alcohols: React with the isocyanate intermediate to form urethanes.
Aqueous and Organic Solvents: Depending on the specific reaction, various solvents can be used to optimize conditions.
Major Products
The primary product of interest from these reactions is the deprotected fluorescein derivative, which retains the fluorescent properties of the parent compound.
Comparison with Similar Compounds
Similar Compounds
Fluorescein diacetate: A simpler derivative used for similar applications but lacks the azide functionality.
Tetramethylrhodamine-5-carbonyl azide: Another fluorescent dye with similar applications but different spectral properties.
Carboxyfluorescein bifluorophores: Compounds designed for enhanced fluorescence and reduced self-quenching
Uniqueness
Fluorescein-5-carbonyl azide, diacetate is unique due to its combination of fluorescent properties and reactive azide groups. This dual functionality allows for versatile applications in labeling and tracking biomolecules, making it a valuable tool in various fields of scientific research .
Properties
CAS No. |
223743-67-7 |
---|---|
Molecular Formula |
C25H15N3O8 |
Molecular Weight |
485.41 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.